molecular formula C9H12BrNO B6157240 1-amino-3-(2-bromophenyl)propan-2-ol CAS No. 1368490-47-4

1-amino-3-(2-bromophenyl)propan-2-ol

Cat. No.: B6157240
CAS No.: 1368490-47-4
M. Wt: 230.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(2-bromophenyl)propan-2-ol is a β-amino alcohol derivative featuring a brominated aromatic ring at the 2-position of the phenyl group. The bromine substituent on the phenyl ring likely influences electronic properties, solubility, and binding interactions, making it a candidate for structure-activity relationship (SAR) studies.

Properties

CAS No.

1368490-47-4

Molecular Formula

C9H12BrNO

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-3-(2-bromophenyl)propan-2-ol can be synthesized through several routes. One common method involves the reaction of 2-bromobenzaldehyde with nitromethane to form 2-bromo-β-nitrostyrene, which is then reduced to 2-bromo-β-phenylethylamine. This intermediate is subsequently reacted with formaldehyde and hydrogen cyanide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(2-bromophenyl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-amino-3-(2-bromophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-3-(2-bromophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

1-Amino-3-(2,4-Dimethylphenyl)Propan-2-Ol
  • Molecular Formula: C₁₁H₁₇NO
  • Molecular Weight : 179.23 g/mol
  • Key Features : Replaces the 2-bromo group with 2,4-dimethyl substituents. The methyl groups enhance lipophilicity but reduce electronegativity compared to bromine.
  • Activity: No reported biological activity in the evidence .
1-Amino-3-(2-Methylphenyl)Propan-2-Ol Hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO (hydrochloride salt)
  • Molecular Weight: Not explicitly provided, but estimated ~215.68 g/mol.
  • Key Features : A methyl group at the 2-position instead of bromine. The absence of halogen reduces molecular weight and may improve solubility.
  • Activity: No specific data reported .
1-Amino-3-(4-Bromophenyl)Propan-2-Ol
  • Hypothetical Comparison : A positional isomer of the target compound. The 4-bromo substitution could alter steric interactions in biological targets compared to the 2-bromo analog.

Phenoxy-Linked Derivatives

1-Amino-3-(4-Bromophenoxy)Propan-2-Ol
  • Molecular Formula: C₉H₁₂BrNO₂
  • Molecular Weight : 274.11 g/mol
  • Key Features: Replaces the phenyl group with a phenoxy linker.
  • Activity: No biological data reported in the evidence .
1-Amino-3-(2,6-Dimethylphenoxy)Propan-2-Ol Hydrochloride Hydrate
  • Molecular Formula: C₁₁H₂₀ClNO₃
  • Molecular Weight : 257.73 g/mol (excluding hydrate).
  • Key Features: Dimethylphenoxy substitution with a hydrochloride salt. The ionic form improves water solubility but may reduce membrane permeability .

Complex Heterocyclic Derivatives

1-Amino-3-[[2-(4-Phenyl-1-Piperidyl)-4-Quinolyl]Amino]Propan-2-Ol
  • Molecular Formula : C₂₅H₃₀N₄O
  • Molecular Weight : 402.54 g/mol
  • Key Features: Incorporates a quinoline-piperidine scaffold. The extended aromatic system and basic nitrogen atoms enhance binding to viral fusion proteins.
  • Activity : Potent anti-respiratory syncytial virus (RSV) activity with an EC₅₀ of 0.759 mM in cytopathic effect assays .

Halogen vs. Non-Halogen Substituents

  • Bromine (2-Bromo) : Increases molecular weight (230.11 g/mol for the target compound) and introduces steric bulk. The electron-withdrawing effect may stabilize charge interactions in biological targets.
  • Methyl Groups : Improve lipophilicity (e.g., logP) but lack halogen-specific interactions.
  • Fluorine (4-Fluorophenoxy Derivative): Example: 1-Amino-3-(4-fluorophenoxy)propan-2-ol (C₉H₁₂FNO₂, MW 185.20 g/mol). Fluorine’s smaller size and electronegativity may optimize target binding without significant steric hindrance .

Key Observations

Anti-RSV Activity: The quinoline-piperidine analog demonstrates that bulky, planar heterocycles significantly enhance antiviral potency compared to simpler phenyl or phenoxy derivatives .

Solubility and Bioavailability: Phenoxy-linked derivatives (e.g., 4-bromophenoxy) may exhibit improved solubility due to oxygen’s polarity, whereas halogenated phenyl analogs face trade-offs between lipophilicity and steric effects.

Synthetic Complexity : The target compound’s synthesis likely follows routes similar to 3-(2-bromophenyl)propan-1-ol, involving bromination or Grignard reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.